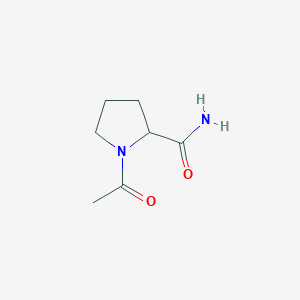

1-Acetyl-2-pyrrolidinecarboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-acetylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXURPNUIYCJENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310818 | |

| Record name | 1-Acetyl-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30130-35-9 | |

| Record name | 30130-35-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetyl-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iv. Research Applications and Therapeutic Potential of 1 Acetyl 2 Pyrrolidinecarboxamide Derivatives

Oncology Research

In the field of oncology, pyrrolidine-carboxamide derivatives have shown considerable promise as anticancer agents. Researchers have synthesized and evaluated novel series of these compounds, revealing their ability to interfere with cancer cell growth and survival through various mechanisms.

Inhibition of Cancer Cell Proliferation

A key focus of research has been the antiproliferative activity of these derivatives. Studies have shown that certain pyrrolidine-carboxamide derivatives can effectively inhibit the proliferation of various cancer cells. For instance, a novel series of these derivatives was developed to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cell cycle progression and proliferation. nih.gov Several compounds from this series were identified as potent antiproliferative agents capable of inducing apoptosis, or programmed cell death. nih.gov

Other research has focused on different targets. A series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives were designed to dually target PI3Kα and HDAC6, two enzymes implicated in cancer development and progression. nih.gov All the synthesized derivatives in this study demonstrated dual-target inhibitory activities. nih.gov Similarly, N-substituted indole-2-carboxamides have been evaluated for their antiproliferative effects, with the majority of compounds showing significant activity against three different carcinoma cell lines. nih.gov The versatility of the carboxamide linkage is believed to enhance molecular flexibility and improve target affinity. nih.gov

Antitumor Activity against Specific Cancer Cell Lines

The antitumor effects of 1-Acetyl-2-pyrrolidinecarboxamide derivatives have been documented against a range of specific cancer cell lines. In one study, the antiproliferative activity was evaluated against A-549 (lung cancer), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HT-29 (colon cancer) cell lines. nih.gov Among the tested compounds, derivative 7g was found to be the most potent, with a mean IC₅₀ of 0.90 μM, which was more effective than the standard chemotherapy drug doxorubicin (IC₅₀ of 1.10 μM). nih.gov This compound, 7g , inhibited A-549, MCF-7, and HT-29 cell lines more efficiently than doxorubicin. nih.gov

Another study identified compound 21j , a (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivative, as a selective PI3Kα/HDAC6 dual inhibitor. nih.gov It displayed high potency against the L-363 multiple myeloma cell line with an IC₅₀ value of 0.17 μM. nih.gov Furthermore, research on N-substituted indole-2-carboxamides found that the K-562 leukemia cell line was highly sensitive to compounds 12 and 4 , with IC₅₀ values of 0.33 µM and 0.61 µM, respectively. nih.gov

| Compound Derivative | Target Cancer Cell Line | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| Pyrrolidine-carboxamide derivative 7g | A-549 (Lung), MCF-7 (Breast), HT-29 (Colon) | 0.90 µM (mean) | nih.gov |

| (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide 21j | L-363 (Multiple Myeloma) | 0.17 µM | nih.gov |

| N-substituted indole-2-carboxamide 12 | K-562 (Leukemia) | 0.33 µM | nih.gov |

| N-substituted indole-2-carboxamide 4 | K-562 (Leukemia) | 0.61 µM | nih.gov |

| Pyridinyl carboxamide 10 | HCT-116 (Colon) | 1.01 µM | nih.gov |

Cytotoxic Effects in Cancer Models

An important aspect of anticancer drug development is selective cytotoxicity, meaning the compound should be toxic to cancer cells while sparing normal, healthy cells. Encouragingly, a study on pyrrolidine-carboxamide derivatives as dual EGFR/CDK2 inhibitors found that the compounds exhibited no cytotoxic effects on a human mammary gland epithelial cell line (MCF-10A), with over 85% cell viability at a concentration of 50 μM. nih.govju.edu.sa This suggests a degree of selectivity for cancer cells over non-cancerous cells.

In another study, a structural analog of nocodazole named RDS 60, which is a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, significantly inhibited the replication of two human head and neck squamous cell carcinoma (HNSCC) cell lines without inducing important cytotoxic effects on normal human dermal fibroblasts and keratinocytes. mdpi.com Treatment with this compound led to the activation of apoptosis in the HNSCC cell lines. mdpi.com

Neurological and Central Nervous System (CNS) Research

Derivatives based on the pyrrolidine (B122466) scaffold have also been a fruitful area of investigation for neurological and CNS disorders, particularly in the search for new anticonvulsant and antidepressant therapies.

Anticonvulsant Activity Studies

Several studies have confirmed the anticonvulsant properties of pyrrolidinone and pyrrolidine-carboxamide derivatives. These compounds are often designed as analogs of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. nih.govnih.gov One study synthesized several 1-acyl-2-pyrrolidinone derivatives that showed an anticonvulsant effect on picrotoxin-induced seizures. nih.gov The pharmacological activity is thought to be due to the release of GABA following the hydrolysis of the derivatives. nih.gov

Further research evaluated novel pyrrolidin-2-one derivatives in maximal electroshock (MES) and pentetrazole (PTZ)-induced seizure models in mice. nih.gov Specific compounds demonstrated significant activity; for example, the EP-40 molecule reduced the incidence of seizures in the MES test, while EP-42 and EP-46 were active in the PTZ-induced seizure model. nih.gov A separate series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives was also evaluated, with most compounds showing activity in the MES test without neurotoxicity.

A study on 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives identified a particularly active compound, 6 , which showed more beneficial ED₅₀ values than the reference drug valproic acid in both the MES and 6 Hz seizure tests. mdpi.com

| Compound Derivative | Seizure Model | Reported Efficacy (ED₅₀) | Reference Drug (ED₅₀) | Source |

|---|---|---|---|---|

| Compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) | MES Test | 68.30 mg/kg | Valproic Acid (252.74 mg/kg) | mdpi.com |

| Compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) | 6 Hz Test (32 mA) | 28.20 mg/kg | Valproic Acid (130.64 mg/kg) | mdpi.com |

Potential in Depression Treatment as Intermediate for Levosulpiride Synthesis

This compound plays a crucial role as an intermediate in the synthesis of Levosulpiride. google.com Levosulpiride is the levorotatory (S)-enantiomer of sulpiride, a compound used as an antipsychotic, antidepressant, and antiemetic agent. The synthesis pathway involves preparing (S)-1-acetyl-2-carboxypyrrolidine by treating (S)-proline with acetic anhydride. google.com The carboxyl group of this intermediate is then activated and reacted with an appropriate amine to prepare the 1-acetylpyrrolidine-2-carboxylic acid amide compound, which is a key precursor in the synthesis of Levosulpiride. google.com This synthetic route highlights the utility of the this compound scaffold in constructing more complex, therapeutically important molecules for the treatment of conditions like depression. google.com

Metabolic Disorder Research, including Diabetes

Pyrrolidine derivatives have emerged as a significant area of focus for researchers seeking new treatments for metabolic disorders, particularly type 2 diabetes mellitus. researchgate.net This class of compounds has shown potential in managing hyperglycemia by targeting key enzymes involved in glucose metabolism. researchgate.netnih.gov

One of the key strategies for managing type 2 diabetes is to control post-meal blood glucose levels by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.govnih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. nih.gov Inhibition of these enzymes can delay carbohydrate digestion and consequently lower the rate of glucose absorption. nih.gov

Several studies have demonstrated the potential of N-acetylpyrrolidine derivatives as inhibitors of these enzymes. nih.govresearchgate.net For example, N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine were synthesized and evaluated for their inhibitory activity. Both compounds showed significant potential against α-glucosidase, with the N-benzyl derivative being particularly potent. nih.govresearchgate.net

| Compound | Target Enzyme | IC₅₀ Value (mM) |

|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-glucosidase | 0.52 ± 0.02 |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-glucosidase | 1.64 ± 0.08 |

This table displays the half-maximal inhibitory concentration (IC₅₀) values of two N-acetylpyrrolidine derivatives against the α-glucosidase enzyme, indicating their potential as antidiabetic agents. nih.govresearchgate.net

Kinetic studies revealed that these compounds act as mixed-type inhibitors against both α-glucosidase and α-amylase. nih.govresearchgate.net This research highlights that N-substituted-acetylpyrrolidine derivatives have a strong potential for inhibiting these key digestive enzymes, suggesting their applicability in therapeutic strategies for type 2 diabetes. nih.gov

Another modern approach to treating type 2 diabetes involves the inhibition of dipeptidyl peptidase-4 (DPP-4). researchgate.netnih.gov DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). researchgate.net These hormones play a crucial role in glucose homeostasis by enhancing insulin secretion and suppressing glucagon release. researchgate.netnih.gov By inhibiting DPP-4, the levels of active incretins are increased, which in turn improves the body's control of blood sugar. nih.gov

Pyrrolidine-based compounds have been central to the development of potent and selective DPP-4 inhibitors, often referred to as "gliptins". researchgate.net A notable example is the derivative 1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine, also known as NVP-DPP728. researchgate.netnih.gov This compound was identified as a potent, selective, and orally bioavailable DPP-4 inhibitor. researchgate.net Research has shown that NVP-DPP728 is a slow-binding inhibitor of human DPP-4, forming a reversible, nitrile-dependent complex with the enzyme. nih.gov These DPP-4 inhibitors work through a physiological mechanism to control high blood sugar by stimulating insulin secretion from beta-cells and reducing glucose production by the liver. nih.gov

Other Emerging Research Areas

Beyond antiviral research, derivatives of this compound are being actively investigated in several other promising areas of therapeutic and synthetic chemistry.

Several studies have explored the antioxidant potential of derivatives containing the pyrrolidine ring. The capacity of these compounds to scavenge free radicals and mitigate oxidative stress is a significant area of interest.

A study on N-substituted-2-acetylpyrrolidine derivatives demonstrated their potential as antioxidants. For instance, compound 4a in the study showed a significantly higher antioxidant capacity (IC₅₀ value of 1.01 ± 0.010 mM) compared to its analogue 4b (IC₅₀ value of 1.82 ± 0.048 mM) nih.gov. Additionally, new sulphonamide pyrrolidine carboxamide derivatives have been synthesized and evaluated for their ability to scavenge DPPH radicals, with several compounds showing IC₅₀ values comparable to the standard antioxidant, ascorbic acid nih.govresearchgate.net. These studies suggest that the pyrrolidine carboxamide scaffold can be modified to enhance antioxidant properties.

| Compound Class | Specific Derivative | Antioxidant Activity (IC₅₀) | Assay Method |

|---|---|---|---|

| N-substituted-2-acetylpyrrolidine | Compound 4a | 1.01 ± 0.010 mM | DPPH Radical Scavenging |

| N-substituted-2-acetylpyrrolidine | Compound 4b | 1.82 ± 0.048 mM | DPPH Radical Scavenging |

| Sulphonamide pyrolidine carboxamide | Compound 10d | 3.02 µg/mL | DPPH Radical Scavenging |

| Sulphonamide pyrolidine carboxamide | Compound 10o | 4.32 µg/mL | DPPH Radical Scavenging |

The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to develop novel therapeutic agents for a range of human diseases researchgate.netunipa.it. The this compound structure, in particular, serves as a valuable starting point or "lead compound" for optimization in drug discovery programs.

One significant application is in the development of antibacterial agents. A series of pyrrolidine carboxamides were identified as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in mycolic acid biosynthesis and a primary target for the frontline anti-TB drug isoniazid nih.gov. Through high-throughput screening and subsequent optimization, the potency of the initial lead compound was improved over 160-fold nih.gov.

Furthermore, novel pyrrolidine-carboxamide derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are important targets in cancer therapy researchgate.net. Several of these compounds demonstrated potent antiproliferative activity against various cancer cell lines, with the most potent derivative showing a mean GI₅₀ of 0.90 μM, which was more effective than the standard drug doxorubicin researchgate.net.

| Derivative Class | Therapeutic Target | Disease Area | Key Findings |

|---|---|---|---|

| Pyrrolidine Carboxamides | InhA (Enoyl-ACP reductase) | Tuberculosis | Identified as a novel class of potent InhA inhibitors, with potency improved >160-fold after optimization nih.gov. |

| Pyrrolidine-Carboxamides | EGFR/CDK2 | Cancer | Compounds showed potent antiproliferative activity; the lead compound had a mean GI₅₀ of 0.90 μM researchgate.net. |

| Pyridine Carboxamide | Not specified | Tuberculosis | A derivative, MMV687254, was identified as a promising hit against M. tuberculosis in vitro and in macrophages nih.gov. |

This compound and its close analogues are valuable intermediates in the synthesis of more complex and pharmaceutically active molecules. Their specific stereochemistry and functional groups make them ideal building blocks for creating drugs with precise three-dimensional structures.

A notable example is the use of (S)-1-acetyl-2-pyrrolidinecarboxamide as a key intermediate in the synthesis of Levosulpiride, a therapeutic agent used for depression and as a central nervous system agonist google.com. Patents describe novel processes for preparing this intermediate in high yield, highlighting its industrial importance google.com.

Similarly, a closely related compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is a crucial intermediate for the synthesis of a class of anti-diabetic drugs known as dipeptidyl peptidase IV (DPP-IV) inhibitors beilstein-journals.orggoogle.com. This intermediate is used in the manufacturing of Vildagliptin, a potent and selective DPP-IV inhibitor for the treatment of type-II diabetes beilstein-journals.org. The synthesis of this key intermediate from readily available L-proline has been a focus of process chemistry to ensure an efficient supply chain for these important medicines beilstein-journals.org.

V. Advanced Research Considerations and Methodologies

Chiral Synthesis and Stereochemical Control in Drug Design

The three-dimensional structure of a molecule is a critical determinant of its biological activity. In drug design, stereochemistry—the spatial arrangement of atoms—plays a pivotal role, as biological systems, such as enzymes and receptors, are themselves chiral. nih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. nih.govnih.gov One enantiomer may be therapeutically active, while the other could be inactive or even contribute to adverse effects. researchgate.neteurekaselect.com Consequently, the synthesis of single-enantiomer drugs is a major focus in pharmaceutical development to create more selective and effective therapeutic agents with improved safety profiles. nih.gov

The pyrrolidine (B122466) ring, a core scaffold in many bioactive compounds, possesses stereogenic carbons, making it a key element for exploring three-dimensional pharmacophore space. researchgate.netnih.gov For 1-Acetyl-2-pyrrolidinecarboxamide, the carbon at the 2-position of the pyrrolidine ring is a chiral center, leading to the existence of (S) and (R) enantiomers. The (S)-enantiomer, in particular, is a valuable intermediate in the synthesis of pharmaceuticals like Levosulpiride, a central nervous system agent. google.com

Achieving high stereochemical purity is essential, and two primary strategies are employed for the synthesis of the desired enantiomer, such as (S)-1-Acetyl-2-pyrrolidinecarboxamide. google.com The first approach involves stereospecific synthesis, which starts from a chiral precursor that already possesses the correct stereochemistry. google.com A common starting material for this is (S)-proline. The second method is the resolution of a racemic mixture, which contains equal amounts of both enantiomers. google.com This involves using a resolving agent to separate the two enantiomers, though it can be less efficient due to the potential loss of 50% of the starting material. google.com

| Synthetic Approach | Description | Starting Material Example | Advantage | Disadvantage |

| Stereospecific Synthesis | The synthesis begins with a molecule that already has the desired stereochemical configuration, preserving it throughout the reaction sequence. google.com | (S)-Proline | High stereochemical purity, efficient. | Availability and cost of the chiral starting material. |

| Chiral Resolution | A racemic mixture is separated into its individual enantiomers, often by reacting it with a chiral resolving agent to form diastereomers that can be separated physically. google.com | Racemic this compound | Applicable when a stereospecific route is not feasible. | Potential 50% loss of material, requires costly resolving agents. google.com |

High-Throughput Screening in Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds for a specific biological activity. nih.gov This automated process allows researchers to identify "hits"—compounds that interact with a biological target, such as an enzyme or receptor—from large and diverse chemical libraries. nih.gov These hits serve as starting points for further chemical optimization to develop potent and selective drug candidates.

The discovery of pyrrolidine carboxamides as a novel class of inhibitors against Mycobacterium tuberculosis provides a compelling case study for the power of HTS. nih.gov In the face of growing multidrug-resistant tuberculosis, there is an urgent need for new antitubercular agents with novel mechanisms of action. nih.gov InhA, the enoyl acyl carrier protein reductase, is a validated and crucial enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis, making it an attractive target for new drugs. nih.gov

A HTS campaign was conducted to identify novel inhibitors of the InhA enzyme. nih.gov The key findings from this screening process are summarized below:

| HTS Parameter | Finding | Citation |

| Screening Library Size | A chemical diversity library of 30,000 compounds was screened. | nih.gov |

| Initial Hit Identification | 30 compounds were identified as potential InhA inhibitors, exhibiting at least 50% inhibition at a concentration of 30 μM. | nih.gov |

| Novel Class Discovery | Among the hits, a pyrrolidine carboxamide derivative was identified as the first representative of a new class of InhA inhibitors. | nih.gov |

| Initial Hit Potency | The initial pyrrolidine carboxamide hit compound demonstrated an IC₅₀ (half-maximal inhibitory concentration) of 10.05 μM. | nih.gov |

| Optimization Strategy | Following the HTS, a microtiter library synthesis approach was used for rapid structural optimization of the lead compound. | nih.gov |

| Potency Improvement | Subsequent optimization efforts improved the potency of the lead compound by over 160-fold. | nih.gov |

This process, starting from a large-scale screen and moving to focused library synthesis for structure-activity relationship (SAR) studies, exemplifies the efficiency of HTS in identifying and optimizing novel drug leads. nih.gov

In Vitro and In Vivo Pharmacological Evaluation

Following the identification of a promising compound, a rigorous pharmacological evaluation is necessary to characterize its biological effects. This evaluation is typically conducted in two stages: in vitro (in a controlled environment outside a living organism, such as a test tube or cell culture) and in vivo (within a whole, living organism, such as an animal model).

In Vitro Evaluation: In vitro assays are crucial for determining a compound's direct effect on its molecular target and its activity in cellular models. For the pyrrolidine carboxamide class of InhA inhibitors, in vitro studies were fundamental in establishing their mechanism and stereochemical preference. A key finding was that upon resolution of the racemic mixtures of several inhibitors, only one of the enantiomers proved to be an active inhibitor of the InhA enzyme, underscoring the importance of stereochemistry for biological activity. nih.gov Furthermore, other novel series of pyrrolidine-carboxamide derivatives have been evaluated in vitro for their antiproliferative activity against various human cancer cell lines, including lung (A-549), breast (MCF-7), and colon (HT-29) cancer. nih.gov Some of these compounds demonstrated potent activity, in some cases exceeding that of the standard chemotherapeutic agent doxorubicin. nih.gov

| Cancer Cell Line | Compound Class | In Vitro Activity | Citation |

| A-549 (Lung) | Pyrrolidine-carboxamide derivatives | Potent antiproliferative activity | nih.gov |

| MCF-7 (Breast) | Pyrrolidine-carboxamide derivatives | Potent antiproliferative activity | nih.gov |

| HT-29 (Colon) | Pyrrolidine-carboxamide derivatives | Potent antiproliferative activity | nih.gov |

| Melanoma Cell Lines | 2-arylthiazolidine-4-carboxylic acid amides | Growth-inhibition activity | nih.gov |

| Prostate Cancer Cell Lines | 2-arylthiazolidine-4-carboxylic acid amides | Good selectivity and potency | nih.gov |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling in Drug Candidate Assessment

Before a drug candidate can be considered for clinical trials, it must undergo a thorough assessment of its ADMET properties. These properties determine the compound's pharmacokinetic profile and potential toxicity. A favorable ADMET profile is crucial for a drug's success, as poor pharmacokinetics or unforeseen toxicity are major causes of failure in drug development. nih.gov

Absorption: How the drug is taken up by the body (e.g., from the gut into the bloodstream).

Distribution: Where the drug travels in the body after absorption.

Metabolism: How the drug is chemically modified or broken down by the body, primarily in the liver.

Excretion: How the drug and its metabolites are removed from the body (e.g., in urine or feces).

Toxicity: The potential for the drug to cause harmful effects.

The ADMET profile of a drug is determined through a combination of in vitro assays and in vivo studies. An example study on a complex carboxamide compound, CP-945,598, illustrates this process. After oral administration to healthy subjects, its disposition was extensively studied. nih.gov The findings showed that the compound was well absorbed but also extensively metabolized before excretion, with less than 2% of the dose being recovered as the unchanged drug. nih.gov The majority of the dose was excreted in the feces. nih.gov

The primary metabolic pathway involved N-de-ethylation, a reaction catalyzed predominantly by the cytochrome P450 enzymes CYP3A4/3A5. nih.gov The resulting metabolites were the major circulating species in the blood. nih.gov Computational tools and webservers, such as ADMET SAR-2, are also increasingly used in early drug discovery to predict the ADMET properties of compounds, helping to prioritize candidates with more promising profiles. nih.govnih.gov

| ADMET Parameter | Example Finding (CP-945,598) | Method of Determination | Citation |

| Absorption (Tmax) | Slow absorption with a Tmax of 6 hours post-dose. | Pharmacokinetic analysis of blood samples. | nih.gov |

| Metabolism | Extensively metabolized, with N-de-ethylation as the primary pathway. | Analysis of metabolites in blood, urine, and feces. | nih.gov |

| Metabolizing Enzymes | Primarily catalyzed by CYP3A4/3A5. | In vitro experiments with recombinant enzymes. | nih.gov |

| Excretion | Majority of the dose excreted in feces. | Measurement of radioactivity in collected urine and feces after administration of a radiolabeled dose. | nih.gov |

| Toxicity | (Not specified in this study) | Preclinical toxicology studies. |

Q & A

Q. Advanced Structure-Activity Relationship (SAR)

- Acetyl Group : Replacement with bulkier acyl groups (e.g., pentanoyl) enhances binding affinity to AT₁ receptors, as seen in analogues with IC₅₀ values <10 nM .

- Carboxamide Substitution : N-Benzyl or N-biphenylmethyl derivatives exhibit improved metabolic stability due to steric hindrance against enzymatic hydrolysis .

Key Findings : - Bioactivity Trade-offs : Increased lipophilicity from aromatic substituents improves membrane permeability but may reduce aqueous solubility .

Experimental Design : - Parallel Synthesis : Generate a library of derivatives with systematic substitutions.

- Assays : Use radioligand binding assays (e.g., AT₁ receptor) and MDCK cell models for permeability screening .

What analytical techniques are recommended for resolving stereochemical ambiguities and ensuring purity in this compound synthesis?

Q. Basic Characterization Workflow

- Chiral HPLC : Employ a Chiralpak® AD-H column (hexane:isopropanol 90:10) to separate enantiomers, critical for pharmacological studies .

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., acetyl group position) and detect impurities (<2% detection limit) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., C₈H₁₄N₂O for this compound) .

Advanced Purity Challenges : - Byproduct Identification : LC-MS/MS identifies common side products (e.g., over-acetylated derivatives) .

How can researchers reconcile contradictory reports on the biological activity of this compound across different studies?

Q. Data Contradiction Analysis

- Source 1 : A study reports IC₅₀ = 15 nM for AT₁ receptor binding .

- Source 2 : Another study finds no significant activity at <100 nM .

Resolution Strategies :

Assay Variability : Compare buffer conditions (e.g., Mg²⁺ concentration affects receptor conformation).

Compound Integrity : Verify stereochemical purity; even 5% impurity of the inactive enantiomer can skew results .

Meta-Analysis : Use computational tools (e.g., molecular docking) to identify critical binding residues and validate experimental conditions .

What computational methods are employed to predict the binding mode of this compound derivatives with target receptors?

Q. Advanced Modeling Approaches

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with AT₁ receptors, highlighting hydrogen bonds between the carboxamide and Arg167 .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .

Validation : - Free Energy Calculations : MM-GBSA predicts ΔG binding, correlating with experimental IC₅₀ values (R² >0.8 in validated cases) .

What strategies are effective for scaling up the synthesis of this compound while maintaining enantiomeric excess?

Q. Process Chemistry Considerations

- Catalytic Asymmetric Synthesis : Use (S)-Proline-derived catalysts for enantioselective amidation (ee >95%) .

- Continuous Flow Systems : Microreactors reduce reaction time from 12 hours to 30 minutes, minimizing racemization .

Quality Control : - In-line FTIR : Monitors reaction progress in real time to avoid over-acylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.